N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide
Description
N'-[3-[(1S)-1-(3-Fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide is a synthetic small molecule characterized by a 1,2-oxazole core substituted with a chiral (1S)-1-(3-fluoro-4-phenylphenyl)ethyl group and a morpholine-4-carboximidamide moiety. Its stereochemistry and fluorine-substituted biphenyl group may enhance binding specificity and metabolic stability compared to simpler analogs .
Properties
Molecular Formula |
C22H23FN4O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide |
InChI |
InChI=1S/C22H23FN4O2/c1-15(17-7-8-18(19(23)13-17)16-5-3-2-4-6-16)20-14-21(29-26-20)25-22(24)27-9-11-28-12-10-27/h2-8,13-15H,9-12H2,1H3,(H2,24,25)/t15-/m0/s1 |
InChI Key |
MYTIJGWONQOOLC-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N=C(N)N4CCOCC4 |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N=C(N)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide generally follows these key steps:
Synthesis of the chiral 1-(3-fluoro-4-phenylphenyl)ethyl intermediate
This step involves the stereoselective formation of the chiral center, often achieved by asymmetric synthesis or chiral resolution techniques. The fluoro and phenyl substituents on the aromatic ring require careful control to avoid side reactions.Construction of the 1,2-oxazole ring
The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-hydroxyketones or α-ketoamides with nitrogen sources. The 5-position of the oxazole is functionalized to allow subsequent substitution.Attachment of the morpholine-4-carboximidamide group
The carboximidamide group is introduced typically by converting a carboxylic acid or ester precursor into the corresponding amidine. Morpholine is incorporated either by nucleophilic substitution or amidation reactions.
Specific Synthetic Routes and Conditions
Although direct literature on this exact compound is limited, related synthetic methodologies for similar oxazole and morpholine carboximidamide derivatives are well documented in medicinal chemistry patents and research articles related to p38 mitogen-activated protein kinase inhibitors, which share structural analogies.
Step 1: Preparation of the chiral intermediate
Chiral 1-(3-fluoro-4-phenylphenyl)ethyl derivatives are often prepared by asymmetric catalytic hydrogenation of prochiral ketones or by enantioselective addition of organometallic reagents to aromatic ketones bearing fluoro and phenyl substituents.Step 2: Oxazole ring formation
The oxazole ring can be formed by cyclodehydration of α-amino ketones or by reaction of α-hydroxy ketones with amides under dehydrating conditions (e.g., using phosphoryl chloride or other dehydrating agents). The 5-position substitution is introduced by using appropriately substituted starting materials or by post-cyclization functionalization.Step 3: Installation of morpholine-4-carboximidamide
The carboximidamide group is typically synthesized by converting a carboxylic acid or ester to an amidine via reaction with reagents like amidine hydrochloride salts or by direct amidination using reagents such as Pinner salts. Morpholine ring incorporation occurs through nucleophilic substitution or amidation reactions, often under mild conditions to preserve stereochemistry.
Example Synthetic Scheme (Hypothetical)
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Asymmetric addition | 3-fluoro-4-phenylacetophenone | Chiral catalyst, organometallic reagent | (1S)-1-(3-fluoro-4-phenylphenyl)ethyl intermediate |
| 2 | Cyclodehydration | α-amino ketone derivative | POCl3 or SOCl2, base | 1,2-oxazole ring with substituents |
| 3 | Amidination and morpholine substitution | Oxazole carboxylic acid or ester | Amidination reagent, morpholine, base | This compound |
Analytical and Purification Methods
- Chiral HPLC is used to confirm and purify the stereochemistry of the chiral center.
- NMR (1H, 13C, 19F) spectroscopy confirms the structure, especially the fluoro-substituted aromatic ring and oxazole ring.
- Mass spectrometry verifies molecular weight and purity.
- X-ray crystallography may be employed to confirm absolute stereochemistry.
- Column chromatography and recrystallization are common purification techniques.
Summary Table of Key Preparation Steps
| Preparation Step | Key Reagents/Conditions | Purpose | Challenges |
|---|---|---|---|
| Stereoselective chiral intermediate synthesis | Chiral catalysts, organometallic reagents | Generate chiral center with (1S) configuration | Control stereochemistry, avoid racemization |
| Oxazole ring formation | α-amino ketones, dehydrating agents (POCl3) | Construct 1,2-oxazole heterocycle | Achieve regioselectivity and ring closure |
| Morpholine-4-carboximidamide installation | Amidination reagents, morpholine, base | Introduce amidine functionality and morpholine ring | Avoid side reactions, maintain stereochemistry |
Chemical Reactions Analysis
Types of Reactions
N’-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with 1,2-Oxazole and Morpholine Moieties
The compound shares structural motifs with several derivatives in the evidence:
Key Observations :
Fluorinated Aromatic Systems
Fluorine substitution is a critical design element in the target compound. Similar fluorinated systems include:
- 3-Chloro-N-phenyl-phthalimide: A non-oxazole compound but with a fluorinated aromatic system used in polymer synthesis. Its rigidity contrasts with the target’s flexible ethyl-biphenyl group .
- 5-Ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide : Features a fluorinated carboxamide but lacks the oxazole-morpholine framework, highlighting divergent synthetic priorities .
Pharmacophore Overlap with Patent Compounds
The European patent (EP 4 374 877 A2) discloses pyridazine-carboxamide derivatives with morpholine-ethoxy and trifluoromethyl groups.
- Morpholine integration : Enhances solubility and hydrogen-bonding capacity.
- Fluorine-rich aromatic systems : Improve metabolic stability and membrane permeability .
The target compound’s oxazole core may offer a steric and electronic profile distinct from the patent’s pyridazine-based molecules.
Research Findings and Limitations
- Synthetic Feasibility : The compound’s stereospecific synthesis likely requires asymmetric catalysis or chiral resolution, contrasting with simpler dihydroisoxazole derivatives .
- Computational Predictions: Molecular docking (using tools like SHELX-refined crystallographic data ) suggests the morpholine-4-carboximidamide group could act as a hydrogen-bond donor/acceptor, a feature underutilized in analogs like 3-(morpholin-4-yl)propanenitrile .
- Data Gaps: No experimental data on bioavailability, toxicity, or target binding are available in the evidence, limiting direct functional comparisons.
Q & A
Basic: What are the key synthetic challenges in preparing N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide, and how can they be methodologically addressed?
Answer:
The synthesis involves stereochemical control at the (1S)-configured ethyl group and regioselective oxazole ring formation. Critical steps include:
- Chiral resolution : Use chiral auxiliaries or asymmetric catalysis to ensure the (1S) configuration. For example, chiral HPLC or enzymatic resolution methods (as in morpholine derivatives ).
- Oxazole cyclization : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor 1,2-oxazole formation over 1,3-isomers. Microwave-assisted synthesis may improve yields .
- Purification : Employ gradient HPLC with C18 columns to separate stereoisomers and by-products, referencing impurity profiles of analogous compounds (e.g., ≤0.1% for individual impurities ).
Advanced: How can researchers resolve contradictions in bioactivity data caused by stereochemical impurities?
Answer:
Contradictions often arise from undetected stereoisomers or degradation products. Methodological solutions include:
- Stability studies : Use accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify labile groups (e.g., morpholine carboximidamide hydrolysis ).
- Bioassay validation : Compare activity of purified enantiomers via in vitro assays (e.g., IC50 against kinase targets). For example, separate (1S) and (1R) isomers using chiral stationary phases (CHIRALPAK® AD-H) .
- Data normalization : Apply statistical models (ANOVA with post-hoc Tukey tests) to account for batch-to-batch variability in enantiomeric excess (e.g., ≥98% ee required for reproducibility ).
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
- NMR : ¹H/¹³C NMR to confirm the oxazole ring (δ 8.1–8.3 ppm for H-5) and morpholine carboximidamide (δ 3.4–3.7 ppm for N-CH2) .
- HPLC-MS : High-resolution MS (HRMS-ESI) for molecular ion validation (expected [M+H]+: m/z calculated via ChemDraw).
- XRD : Single-crystal X-ray diffraction to resolve stereochemistry, particularly the (1S)-ethyl group .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
Answer:
- ADMET prediction : Use Schrödinger’s QikProp to assess logP (target 2–4), Caco-2 permeability (>50 nm/s), and CYP450 inhibition risks .
- Molecular docking : Dock into target proteins (e.g., kinase domains) with AutoDock Vina. Prioritize morpholine interactions with ATP-binding pockets (ΔG ≤ −8 kcal/mol ).
- Metabolite prediction : GLORYx or Meteor software to identify potential Phase I/II metabolites (e.g., morpholine ring oxidation ).
Basic: What in vitro assays are recommended for initial bioactivity screening?
Answer:
- Kinase inhibition : Use HTRF® Kinase assays (e.g., EGFR, BRAF) at 1–10 µM concentrations .
- Cytotoxicity : MTT assay on cancer cell lines (IC50 determination; compare to cisplatin controls ).
- Solubility : Shake-flask method in PBS (pH 7.4) with UV-Vis quantification (≥50 µg/mL desired ).
Advanced: How can researchers address low aqueous solubility during formulation studies?
Answer:
- Co-solvent systems : Test PEG-400/ethanol mixtures (e.g., 30:70 v/v) for parenteral use, referencing solubility enhancements in fluorophenyl analogs .
- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm via DLS) with >80% encapsulation efficiency .
- Solid dispersion : Spray-dry with HPMCAS-LF to improve oral bioavailability (dissolution >85% in 60 min ).
Basic: What safety precautions are essential during handling?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (per OSHA guidelines ).
- Ventilation : Use fume hoods for weighing (LD50 data unavailable; assume toxicity akin to morpholine derivatives ).
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid .
Advanced: How can isotopic labeling aid in metabolite tracking?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
